molecular formula C20H28O4 B14623847 Cannabichromanone CAS No. 56154-57-5

Cannabichromanone

Cat. No.: B14623847
CAS No.: 56154-57-5
M. Wt: 332.4 g/mol
InChI Key: NHZMSIOYBVIOAF-UHFFFAOYSA-N
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Description

Cannabichromanone is a phytocannabinoid, a naturally occurring compound found in the Cannabis sativa plant. It is one of the many cannabinoids that have been identified in cannabis, and it is known for its potential therapeutic properties. Unlike tetrahydrocannabinol, this compound does not produce psychoactive effects, making it an attractive candidate for medical research and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cannabichromanone can be synthesized through the oxidative opening of tetrahydrocannabinol’s prenyl moiety at the C9-C10 double bond . This process involves specific reaction conditions that facilitate the conversion of tetrahydrocannabinol to this compound.

Industrial Production Methods: Industrial production of this compound typically involves the extraction of cannabinoids from the Cannabis sativa plant, followed by chemical modification to obtain the desired compound. The extraction process may involve the use of solvents such as ethanol or supercritical carbon dioxide to isolate cannabinoids from the plant material .

Chemical Reactions Analysis

Types of Reactions: Cannabichromanone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce this compound.

    Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the this compound structure.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Properties

CAS No.

56154-57-5

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

5-hydroxy-2,2-dimethyl-3-(3-oxobutyl)-7-pentyl-3H-chromen-4-one

InChI

InChI=1S/C20H28O4/c1-5-6-7-8-14-11-16(22)18-17(12-14)24-20(3,4)15(19(18)23)10-9-13(2)21/h11-12,15,22H,5-10H2,1-4H3

InChI Key

NHZMSIOYBVIOAF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=C2C(=C1)OC(C(C2=O)CCC(=O)C)(C)C)O

Origin of Product

United States

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